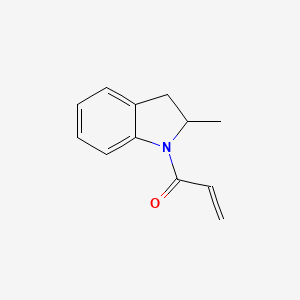

1-(2-Methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

1-(2-methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-12(14)13-9(2)8-10-6-4-5-7-11(10)13/h3-7,9H,1,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLRHDSUHYXUFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one typically involves the reaction of 2-methylindole with propenone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1-(2-Methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2.1.1. (2E)-1-(2,3-Dihydro-1H-indol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one ()

- Structure: Differs by replacing the 2-methyl group on the indoline with a 4-fluorophenyl substituent on the propenone chain.

- This substitution may also improve binding affinity in biological targets due to hydrophobic interactions .

2.1.2. 1-(Chloroacetyl)-2-methylindoline ()

- Structure: Features a chloroacetyl group instead of propenone.

- Synthesis : Prepared via acylation of 2-methylindoline with chloroacetyl chloride.

- Comparison: The chloroacetyl group introduces a reactive halogen, enabling nucleophilic substitution reactions, whereas the propenone moiety in the target compound favors conjugate addition. This highlights how functional group choice dictates synthetic utility .

2.1.3. Indapamide ()

- Structure : Contains a sulfamoyl benzamide group attached to the 2-methylindoline core.

- Function: As a diuretic, indapamide demonstrates how modifications to the indoline nitrogen (e.g., sulfonamide introduction) can confer therapeutic activity. In contrast, the propenone group in the target compound may prioritize kinase inhibition or anti-inflammatory effects .

Physicochemical and Electronic Properties

- Hydrogen Bonding: The propenone group can act as a hydrogen bond acceptor, akin to the carbonyl groups in ’s enone derivatives. This property influences crystallization behavior and molecular recognition, as discussed in ’s analysis of hydrogen-bonding patterns .

- Electronic Effects: Compared to the dimethylamino-substituted propenone in , the target compound’s lack of electron-donating groups may reduce solubility but enhance electrophilicity for covalent binding .

Tabulated Comparison of Key Compounds

Biological Activity

1-(2-Methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one is an indole derivative that has garnered attention due to its diverse biological activities. This compound is recognized for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Its unique structure allows it to interact with various biological targets, influencing multiple biochemical pathways.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N, and it features a conjugated system that enhances its reactivity and biological interactions. The compound can be synthesized through reactions involving 2-methylindole and propenone, often facilitated by Lewis acid catalysts.

The biological activity of this compound primarily stems from its ability to bind to specific receptors and enzymes. The mode of action can vary significantly based on the target:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.

- Gene Expression Modulation : It can affect the expression levels of genes associated with apoptosis and cell cycle regulation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity

Several studies have reported the anticancer potential of indole derivatives. The compound has shown efficacy in inhibiting the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 12 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It has demonstrated activity against various pathogens, including bacteria and fungi.

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Bactericidal | 32 µg/mL |

| Staphylococcus aureus | Bacteriostatic | 16 µg/mL |

| Candida albicans | Fungicidal | 8 µg/mL |

Case Studies

A study published in PubMed explored the synthesis and biological evaluation of various indole derivatives, including this compound. The findings highlighted its potential as an anticancer agent and its effectiveness against Mycobacterium tuberculosis .

Another investigation focused on the compound's interaction with specific protein kinases implicated in cancer progression. The results indicated that it could inhibit key pathways involved in tumor growth .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Methyl-2,3-dihydroindol-1-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

- Methodology : Acylation of 2-methyl-2,3-dihydroindole using α,β-unsaturated carbonyl precursors (e.g., acryloyl chloride) under anhydrous conditions is a common approach. Solvent selection (e.g., dichloromethane or THF) and base (e.g., triethylamine) are critical for controlling reaction kinetics and minimizing byproducts. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolating the target compound .

- Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of acylating agent) and temperature (0–25°C) to improve yield.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- NMR : Analyze the -NMR spectrum for characteristic signals:

- δ 2.1–2.3 ppm (singlet, 3H, 2-methyl group on dihydroindole).

- δ 6.3–7.5 ppm (aromatic protons and vinyl protons of the enone moiety).

Q. What are the key crystallographic parameters to prioritize during X-ray diffraction analysis?

- Use SHELXL for refinement, focusing on:

- R-factor convergence (target < 0.05 for high-resolution data).

- Thermal displacement parameters (ensure isotropic/anisotropic refinement aligns with atomic mobility).

- Hydrogen bonding networks : Identify intermolecular interactions (e.g., C–H···O) using Mercury CSD to validate packing patterns .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., twinning or disorder) be resolved for this compound?

- Twinning : Use SHELXE to deconvolute overlapping reflections. Apply the Hooft parameter () to assess twin laws.

- Disorder : Refine split positions with PART instructions in SHELXL. Apply restraints (e.g., SIMU, DELU) to maintain chemically plausible geometries .

- Validation : Cross-check with Hirshfeld surface analysis (via CrystalExplorer) to identify unaccounted electron density regions .

Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic addition reactions?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model frontier molecular orbitals (FMOs). The LUMO distribution on the α,β-unsaturated carbonyl group predicts regioselectivity for Michael additions.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess steric hindrance from the 2-methyl group .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and how can SAR studies be designed?

- Design : Synthesize analogs (e.g., 3-bromo or 4-fluoro derivatives) and compare antibacterial/antifungal activity using MIC assays.

- Data Analysis : Use 3D-QSAR (CoMFA/CoMSIA) to correlate electronic (Hammett σ) and steric (Verloop parameters) descriptors with bioactivity .

Q. What experimental and computational approaches reconcile contradictions in observed vs. predicted UV-Vis absorption spectra?

- Experimental : Record spectra in polar (MeOH) and nonpolar (hexane) solvents to assess solvatochromism.

- TD-DFT : Calculate excited-state transitions (CAM-B3LYP/def2-TZVP) with implicit solvent models (e.g., COSMO). Discrepancies >10 nm may indicate unaccounted aggregation or charge-transfer states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.